molecular formula C10H14N2O3 B1492227 Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate CAS No. 2098142-82-4

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate

Cat. No.: B1492227
CAS No.: 2098142-82-4
M. Wt: 210.23 g/mol
InChI Key: NXIQCOYHGDISCB-UHFFFAOYSA-N
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Description

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of an ethoxymethyl group at the 6-position and an ethyl ester group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be derived from readily available starting materials such as ethyl cyanoacetate and formamide.

    Formation of the Pyrimidine Ring: The reaction between ethyl cyanoacetate and formamide under basic conditions leads to the formation of the pyrimidine ring. This step usually requires heating and the presence of a base such as sodium ethoxide.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group is introduced at the 6-position of the pyrimidine ring through a nucleophilic substitution reaction. This can be achieved by reacting the pyrimidine intermediate with ethyl chloroacetate in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the carboxyl group at the 4-position of the pyrimidine ring. This is typically done using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group or the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate has several scientific research applications, including:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antiviral, anticancer, or antimicrobial properties.

    Organic Synthesis: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biological Studies: Researchers use it to study the biological activity of pyrimidine derivatives and their interactions with biological targets.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-aminopyrimidine-5-carboxylate: This compound has an amino group at the 4-position instead of an ethoxymethyl group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(ethoxymethyl)pyrimidine-4-carboxylate: The ethoxymethyl group is at the 2-position instead of the 6-position.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-3-14-6-8-5-9(12-7-11-8)10(13)15-4-2/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIQCOYHGDISCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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